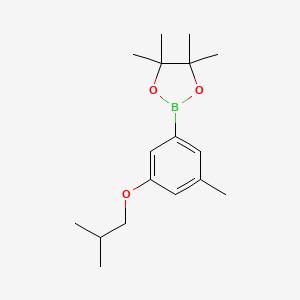

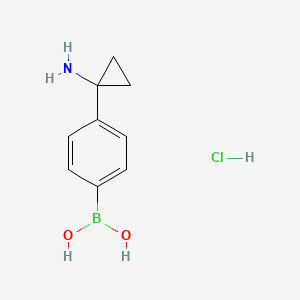

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Übersicht

Beschreibung

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is a chemical compound with the molecular formula C9H13BClNO2 and a molecular weight of 213.468 . It is used for experimental and research purposes .

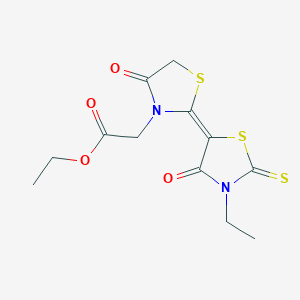

Molecular Structure Analysis

The molecular structure of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride consists of a phenylboronic acid group attached to an aminocyclopropyl group . The boronic acid group (B(OH)2) is bonded to the phenyl ring, and the aminocyclopropyl group is attached to the phenyl ring at the para position .Wissenschaftliche Forschungsanwendungen

-

Glucose-Sensitive Hydrogels

- Field : Biomedical Engineering

- Application : These hydrogels are used in the design of insulin delivery systems . They are able to release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels .

- Method : The hydrogels are designed with dynamic covalent bonds and have a self-healing capacity . The insertion of 4-(1,6-dioxo-2,5-diaza-7-oxamyl) phenylboronic acid (DDOPBA) into gels based on NIPAAm and Dex-grafted maleic acid induces glucose sensitivity in physiological pH conditions .

- Results : These hydrogels have shown potential for use in diabetes treatment, given the large number of diabetes patients worldwide .

-

Enrichment of cis-diol Containing Molecules

- Field : Chemical Engineering

- Application : Phenylboronic acid-functionalized polymers are used for the enrichment of cis-diol containing molecules . These materials are applied in separation, sensing, imaging, diagnostic, and drug delivery .

- Method : The polymers are synthesized in DMSO by a one-pot polymerization approach . The PBA-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker displayed ultrahigh selectivity to the cis-diol containing molecules .

- Results : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively .

-

Glucose-Sensitive Polymers

- Field : Biomedical Engineering

- Application : Phenylboronic acid—functionalized chitosan conjugates have been used to create glucose-sensitive polymers . These polymers can enable self-regulated insulin release, which is crucial in the treatment of diabetes .

- Method : The conjugation of phenylboronic acid (PBA) and its moieties with chitosan (CS), a cationic polysaccharide, results in a material that can respond to changes in glucose levels .

- Results : These conjugates have shown potential in diabetes treatment, and have also been used as diagnostic agents .

-

Tumor Targeting

- Field : Oncology

- Application : Phenylboronic acid—functionalized chitosan conjugates have been used for tumor targeting .

- Method : The conjugates can be designed to specifically target tumor cells, improving the efficacy of cancer treatments .

- Results : These conjugates have shown potential in improving the targeting of cancer treatments, leading to better outcomes for patients .

-

Sialic Acid Interaction

- Field : Biochemistry

- Application : Phenylboronic acid derivatives have been used to interact with sialic acid, a new class of molecular targets .

- Method : The unique chemistry of phenylboronic acid allows it to form reversible complexes with polyols, including sugars . This has been exploited to interact with sialic acid .

- Results : This interaction has provided many useful molecular bases for analytical and therapeutic applications .

-

Drug Delivery

- Field : Pharmaceutical Sciences

- Application : Phenylboronic acid derivatives have been used in drug delivery applications .

- Method : The unique chemistry of phenylboronic acid allows it to form reversible complexes with polyols, including sugars . This has been exploited to create drug delivery systems .

- Results : These systems have shown potential in improving the efficacy of drug treatments .

-

Wound Healing

- Field : Biomedical Engineering

- Application : Phenylboronic acid—functionalized chitosan conjugates have been used for wound healing .

- Method : The conjugates can be designed to specifically target wound cells, improving the efficacy of wound healing treatments .

- Results : These conjugates have shown potential in improving the targeting of wound healing treatments, leading to better outcomes for patients .

-

Sialoglycoconjugate Analysis

- Field : Biochemistry

- Application : Phenylboronic acid derivatives have been used to interact with sialoglycoconjugates, a new class of molecular targets .

- Method : The unique chemistry of phenylboronic acid allows it to form reversible complexes with polyols, including sugars . This has been exploited to interact with sialoglycoconjugates .

- Results : This interaction has provided many useful molecular bases for analytical applications .

-

Glycomics Studies

- Field : Biochemistry

- Application : Phenylboronic acid derivatives have been used in glycomics studies .

- Method : The unique chemistry of phenylboronic acid allows it to form reversible complexes with polyols, including sugars . This has been exploited to interact with various sugars in glycomics studies .

- Results : These studies have provided many useful insights into the structure and function of glycans .

-

New Directions in the Design of Phenylboronate-Functionalized Polymers

- Field : Polymer Science

- Application : Phenylboronic acid derivatives have been used in the design of phenylboronate-functionalized polymers .

- Method : The unique chemistry of phenylboronic acid allows it to form reversible complexes with polyols, including sugars . This has been exploited to create phenylboronate-functionalized polymers .

- Results : These polymers have shown potential in various applications, including diagnostic and therapeutic applications .

Eigenschaften

IUPAC Name |

[4-(1-aminocyclopropyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO2.ClH/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13;/h1-4,12-13H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTAZNMFDNLLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681556 | |

| Record name | [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride | |

CAS RN |

1256345-72-8 | |

| Record name | [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)